
4CzIPN
描述
4CzIPN, also known as 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, is a cyanoarene-based donor-acceptor photocatalyst . It is highly stable, versatile, and has an excellent redox window allowing for a broad range of applications . It can also be used in the manufacturing of OLEDs .
Synthesis Analysis
The synthesis of this compound involves a reaction of 9H-carbazole with sodium bis(trimethylsilyl)amide in tetrahydrofuran, followed by the addition of tetrafluoroisophthalonitrile . The reaction mixture is then heated and the product is obtained after evaporation .Molecular Structure Analysis
This compound is a typical donor–acceptor fluorophore, with carbazolyl as an electron donor and dicyanobenzene as an electron acceptor .Chemical Reactions Analysis
This compound has been used as a photoredox catalyst for various organic reactions . It has been used for the arylation of 2H-indazole derivatives , and for the photosynthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 788.89 and a CAS Number of 1416881-52-1 . It is a solid and its color ranges from light yellow to dark yellow . It has a density of 1.32±0.1 g/cm3 and is slightly soluble in DMSO and methanol when heated and sonicated .科学研究应用
光催化转化
4CzIPN(1,2,3,5-四(咔唑-9-基)-4,6-二氰基苯)是一种显著的有机光催化剂,具有供体-受体结构,其中咔唑基作为电子供体,二氰基苯作为电子受体。其优异的氧化还原性能、化学稳定性和广泛适用性使其成为一种吸引人的无金属光催化剂。它已广泛应用于各种有机反应中,展示了其在光催化领域的多功能性(Shang et al., 2019)。
有机合成
This compound在可见光诱导的自由基反应中表现出卓越的催化性能,特别是在无过渡金属的光合成中。它在来自不同前体的光催化有机转化中的应用是显著的,包括硅、羧酸衍生物和氟试剂。这凸显了它在有机合成领域的重要性(Chen et al., 2019)。
OLED 应用
一种将新的共宿主系统与低浓度的this compound相结合的策略已经导致高效的蓝色热激活延迟荧光(TADF)OLED的开发。作为探针使用的this compound分子显示出在 OLED 设备中实现高外部量子效率(EQE)和有限效率衰减的潜力(Yi et al., 2019)。
水介质中的电化学发光
成功地将this compound封装成空气稳定、水溶性的TADF纳米颗粒,实现了水介质中的电化学发光。这一创新为在不同环境中应用 TADF 发射体开辟了新的可能性(Zeng et al., 2021)。
光氧化还原和金属催化
该化合物已被用于通过有机光氧化还原和金属催化的合并直接羟基化各种有机分子。这种方法利用了this compound的性质来产生可调节的发光响应,在光氧化还原催化领域具有重要意义(Shah et al., 2018)。
脱羧性 C(sp3)-N 偶联
在串联光氧化还原和铜催化反应中,this compound已被用作有机光氧化还原催化剂,实现了脱羧性 C(sp3)-N 偶联。这个过程对从烷基羧酸制备各种烷基胺是有效的,显示了它在有机化学中的实用性(Barzanò等,2020)。
还原脱氧
This compound在温和条件下实现了对N-杂环酮和醇的高效还原脱氧。这个过程涉及一系列电子转移过程的级联,突显了它在制药应用中的潜力(Zhong et al., 2021)。
薄膜光物理性质
已经研究了this compound在固体薄膜中浓度相关的光物理性质,揭示了其自猝灭过程的见解,以及对固态器件中间系统交叉效率的影响(Kim et al., 2017)。
分子取向和电子结构
对this compound层在各种基底上的分子取向和电子结构的研究提供了宝贵的见解。这项工作展示了有序的this compound薄膜在具有高光输出效率的 OLED 设备中的潜力(Hasegawa et al., 2018)。
双光子荧光成像
This compound已被研究其双光子吸收特性,使其成为多光子荧光寿命成像(FLIM)应用的有前途的候选物质。这在复杂组织成像中尤为重要,其中自发荧光带来挑战(He et al., 2018)。
温度相关的光致发光
对this compound的光致发光性质进行温度依赖性研究,可以揭示其在不同温度下的效率,这对于了解其在各种应用中的性能至关重要(Niwa et al., 2014)。
OLED寿命改善
This compound已被用作OLED中的主体材料,显示出比其他材料更好的稳定性和更长的运行寿命。这表明了它在创造持久性更强的OLED设备方面的潜力(Hu et al., 2017)。
OLED的双极性主体材料
使用this compound作为TADF OLED的双极性主体材料的研究已经导致具有高外部量子效率和低效率衰减的器件。这展示了this compound在增强OLED性能方面的作用(Yeh et al., 2019)。
作用机制
Target of Action
The primary target of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, also known as 4CzIPN, is the electron transfer process in photocatalytic reactions . It acts as a donor-acceptor fluorophore, with carbazolyl serving as an electron donor and dicyanobenzene as an electron acceptor .
Mode of Action
This compound interacts with its targets through a process known as proton-coupled electron transfer (PCET). This process involves the simultaneous transfer of an electron and a proton, facilitating various organic reactions . The electron transfer activity of the this compound radical anion results in the regeneration of the ground-state this compound and the formation of an intermediate .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in photocatalytic transformations. It has been used in the synthesis of complex organic compounds, such as 3,4-dihydropyrimidin-2-ones/thiones . The process involves the Biginelli reaction of β-ketoesters, arylaldehydes, and urea/thiourea .
Result of Action
The action of this compound results in the synthesis of various organic compounds through photocatalytic transformations . For example, it has been used to catalyze the photosynthesis of 3,4-dihydropyrimidin-2-ones/thiones . The use of this compound in these reactions has been shown to yield excellent results .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been used as a photocatalyst in an ethanol solution in an air environment and at room temperature, providing a renewable energy source . Its excellent redox window, good chemical stability, and broad applicability make this compound an attractive metal-free photocatalyst .
安全和危害
未来方向
生化分析
Biochemical Properties
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene plays a crucial role in biochemical reactions as a powerful organophotocatalyst. It interacts with various enzymes, proteins, and other biomolecules through its electron donor and acceptor properties. The carbazolyl groups act as electron donors, while the dicyanobenzene groups serve as electron acceptors. This dual functionality allows the compound to facilitate redox reactions, making it an effective catalyst in organic transformations. Studies have shown that 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene can interact with enzymes such as oxidoreductases, enhancing their catalytic efficiency through electron transfer processes .
Cellular Effects
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound has been shown to impact the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and homeostasis. Additionally, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene can alter the activity of transcription factors, leading to changes in gene expression patterns .
Molecular Mechanism
The molecular mechanism of 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene involves its ability to act as a photoredox catalyst. Upon exposure to visible light, the compound undergoes photoexcitation, leading to the generation of excited-state species. These species can participate in single-electron transfer processes, facilitating the formation of reactive intermediates. The compound’s electron donor and acceptor groups enable it to engage in proton-coupled electron transfer (PCET) reactions, which are essential for its catalytic activity. Additionally, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene can bind to specific biomolecules, modulating their activity through redox interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene have been studied over various time scales. The compound exhibits good chemical stability, maintaining its catalytic activity over extended periods. Prolonged exposure to light and other environmental factors can lead to gradual degradation, affecting its efficiency. Long-term studies have shown that 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene can have sustained effects on cellular function, particularly in terms of modulating redox homeostasis and gene expression .
Dosage Effects in Animal Models
The effects of 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene in animal models vary with dosage. At low doses, the compound has been found to enhance metabolic processes and improve oxidative stress responses. At higher doses, it can exhibit toxic effects, leading to cellular damage and impaired function. Studies have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene is involved in various metabolic pathways, primarily through its role as a photoredox catalyst. It interacts with enzymes such as oxidoreductases, facilitating electron transfer reactions that are crucial for metabolic processes. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in target areas, enhancing its catalytic efficiency. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene exhibits specific subcellular localization patterns, which are crucial for its activity. The compound is often found in organelles such as mitochondria and endoplasmic reticulum, where it can modulate redox processes and influence cellular metabolism. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective function .
属性
IUPAC Name |
2,4,5,6-tetra(carbazol-9-yl)benzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H32N6/c57-33-43-53(59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59)44(34-58)55(61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)54(43)60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60/h1-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWATGACIORDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4C#N)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H32N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416881-52-1 | |
| Record name | 2,4,5,6-Tetra(9H-carbazol-9-yl)-1,3-Dicyanobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4CzIPN?
A1: this compound has the molecular formula C48H26N6 and a molecular weight of 678.77 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: Yes, this compound has been extensively studied using various spectroscopic techniques. Research has provided insights into its electronic structure, transition dipole moments, and spin-orbital coupling constants. [] Additionally, time-resolved spectroscopic studies, including transient absorption spectroscopy, have been used to understand its excited state dynamics. []
Q3: How does the performance of this compound change under different conditions?
A: The performance of this compound is sensitive to factors like doping concentration, host material, and temperature. For instance, its fluorescence lifetime can be significantly elongated from 2.37 ns to 14.8 ns by encapsulation into zeolitic imidazole frameworks (ZIF-11) due to the suppression of intramolecular motions. []
Q4: What are the typical host materials used with this compound in OLEDs?
A: Common host materials include mCP (N,N′-dicarbazolyl-3,5-benzene), CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl), and SimCP:oCF3-T2T cohost systems. The choice of host influences energy transfer efficiency and overall device performance. [, , , ]
Q5: What are the notable catalytic applications of this compound?
A: this compound has found applications in various photocatalytic transformations. This includes its use in C–H bond functionalization via photogeneration of chlorine radicals, [] synthesis of phosphorylated N-heteroaromatics via proton-coupled electron transfer, [] and difunctionalization of alkenes with oxime esters. []
Q6: What makes this compound a good photocatalyst?
A: this compound exhibits a wide redox potential window, good chemical stability, and broad applicability, making it an attractive metal-free photocatalyst. [] Its excited state can efficiently participate in both oxidative and reductive quenching processes. []
Q7: Have there been computational studies on this compound and its interactions?
A: Yes, computational chemistry methods like density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) have been employed to study this compound. These studies have provided insights into its electronic structure, photophysical properties, and interactions with host materials. [, ]
Q8: How do structural modifications of this compound affect its properties?
A: Modifications to the acceptor group of this compound, such as replacing nitrile groups with oxadiazoles, can effectively tune the emission color while preserving TADF properties. [] Introducing bulky substituents like tert-butyl or phenyl groups can enhance stability by hindering polymerization. []
Q9: Are there specific strategies for enhancing the stability or solubility of this compound?
A: While this compound generally exhibits good stability, encapsulating it within frameworks like ZIF-11 can further enhance its fluorescence lifetime. [] Derivatizing this compound with fluorous chains, as seen in 8Rf8-4CzIPN, not only improves photo-oxidative power but also facilitates its separation and recovery in catalytic applications. []
Q10: What is the impact of the host material's triplet level on the photoluminescent properties of this compound?
A: The triplet level of the host material can significantly impact the performance of this compound. When the host's triplet level is lower than this compound's T1 level, as seen with 2CzPN in a CBP host, a significant decrease in PLQE and a change in its temperature dependence are observed. []
Q11: How does this compound compare to other TADF emitters in terms of efficiency roll-off in OLEDs?
A: Similar to other TADF emitters, this compound-based OLEDs can experience efficiency roll-off at high current densities. Studies suggest that exciton-exciton annihilation plays a significant role in this phenomenon. []
Q12: Are there alternative organic photocatalysts comparable to this compound?
A: While this compound is a widely used TADF photocatalyst, other organic compounds like the pyrimidyl sulfone derivative pDTCz-DPmS demonstrate comparable or even superior performance in various photocatalytic reactions. pDTCz-DPmS exhibits advantageous properties like higher triplet energy and improved photostability compared to this compound. []
Q13: Can this compound be used in multi-component photocatalytic systems?
A: Yes, this compound has been successfully employed in multicomponent photocatalytic reactions. For instance, it can catalyze the synthesis of allylic amines from secondary alkylamines, alkyl-substituted carbonyls, and vinyl sulfones under visible light irradiation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)
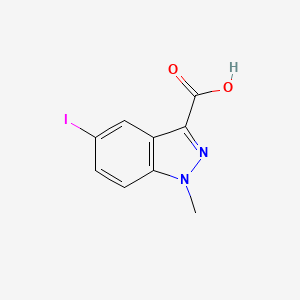

![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)

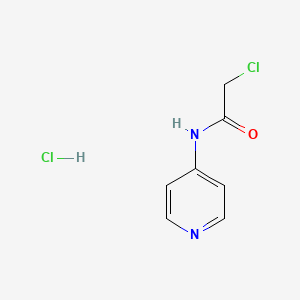
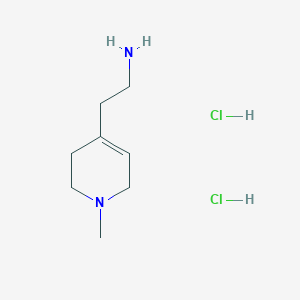
![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)
![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)
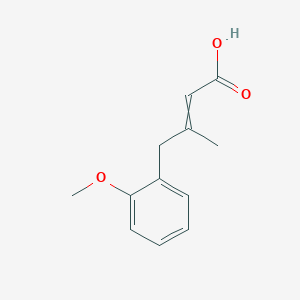
![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)
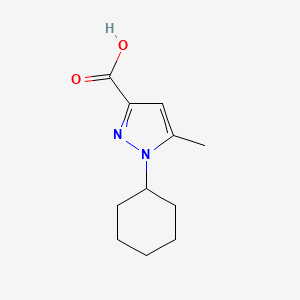
![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)
